molecular formula C22H27N3O4S B2795032 N1-(4-ethylphenyl)-N2-((1-tosylpyrrolidin-2-yl)methyl)oxalamide CAS No. 896275-18-6

N1-(4-ethylphenyl)-N2-((1-tosylpyrrolidin-2-yl)methyl)oxalamide

Cat. No.: B2795032
CAS No.: 896275-18-6
M. Wt: 429.54
InChI Key: IUWXOCLHTZGHGO-UHFFFAOYSA-N
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Description

N1-(4-ethylphenyl)-N2-((1-tosylpyrrolidin-2-yl)methyl)oxalamide is a synthetic oxalamide derivative supplied for research purposes. This compound is part of a class of molecules featuring a sulfonylated pyrrolidine core, a structure frequently investigated in medicinal chemistry for its potential to interact with biological targets . Oxalamide-based compounds are of significant interest in scientific research due to their potential as key intermediates or active scaffolds in the development of novel therapeutic agents . The integration of the N-tosyl pyrrolidine group, a common pharmacophore, suggests potential application in the study of enzyme inhibition and receptor modulation . Researchers are exploring these compounds for various bioactivities, and they may serve as valuable tools in hit-to-lead optimization campaigns. The compound is intended for laboratory research use and is strictly not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N'-(4-ethylphenyl)-N-[[1-(4-methylphenyl)sulfonylpyrrolidin-2-yl]methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O4S/c1-3-17-8-10-18(11-9-17)24-22(27)21(26)23-15-19-5-4-14-25(19)30(28,29)20-12-6-16(2)7-13-20/h6-13,19H,3-5,14-15H2,1-2H3,(H,23,26)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUWXOCLHTZGHGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)C(=O)NCC2CCCN2S(=O)(=O)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(4-ethylphenyl)-N2-((1-tosylpyrrolidin-2-yl)methyl)oxalamide typically involves multiple steps, starting with the preparation of the tosylpyrrolidine intermediate. This intermediate is then reacted with an appropriate oxalyl chloride derivative to form the final oxalamide compound. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N1-(4-ethylphenyl)-N2-((1-tosylpyrrolidin-2-yl)methyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens or alkylating agents can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction could produce amines or alcohols.

Scientific Research Applications

N1-(4-ethylphenyl)-N2-((1-tosylpyrrolidin-2-yl)methyl)oxalamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including anti-inflammatory and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N1-(4-ethylphenyl)-N2-((1-tosylpyrrolidin-2-yl)methyl)oxalamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Oxalamide Compounds

Structural and Functional Analogues

The following table summarizes key oxalamide derivatives and their distinguishing features:

Compound Name Key Substituents Biological Activity/Application Key Data
Target Compound :
N1-(4-Ethylphenyl)-N2-((1-tosylpyrrolidin-2-yl)methyl)oxalamide
N1: 4-ethylphenyl
N2: Tosylpyrrolidinylmethyl
Hypothesized: Enzyme inhibition or antiviral activity (based on structural analogs) Not directly reported; inferred from similar compounds
S336
(N1-(2,4-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide)
N1: 2,4-dimethoxybenzyl
N2: Pyridinylethyl
Umami flavor enhancer (FEMA 4233) - NOEL: 100 mg/kg bw/day (rat)
- Regulatory approval in EU/USA
Compound 15
(N1-(4-chlorophenyl)-N2-((5-(2-hydroxyethyl)-4-methylthiazol-2-yl)(pyrrolidin-2-yl)methyl)oxalamide)
N1: 4-chlorophenyl
N2: Thiazolyl-pyrrolidinylmethyl
HIV entry inhibition - LC-MS: 423.27 (M+H+)
- 95% HPLC purity
Compound 28
(N1-(3-chloro-4-fluorophenyl)-N2-(4-methoxyphenethyl)-oxalamide)
N1: Halogenated phenyl
N2: Methoxyphenethyl
Cytochrome P450 4F11-activated SCD1 inhibitor - 64% yield
- ESI-MS: 351.1 (M+H+)
S5456
(N1-(2,3-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide)
N1: 2,3-dimethoxybenzyl
N2: Pyridinylethyl
CYP3A4 inhibition (51% at 10 µM) Limited metabolic hydrolysis in hepatocytes

Key Comparative Insights

Metabolic Stability
  • Oxalamides with sulfonamide or pyridinyl groups (e.g., S336, target compound) exhibit resistance to amide hydrolysis in hepatocyte assays, enhancing their bioavailability .
  • Hydrophobic substituents (e.g., 4-ethylphenyl) may prolong half-life compared to polar analogs like Compound 15 .

Biological Activity

Chemical Structure and Properties

The compound N1-(4-ethylphenyl)-N2-((1-tosylpyrrolidin-2-yl)methyl)oxalamide features a complex structure that contributes to its biological activity. The oxalamide moiety is known for its ability to interact with biological targets, while the ethylphenyl and tosylpyrrolidinyl substituents enhance its lipophilicity and potential receptor interactions.

Molecular Formula

  • Molecular Formula: C19H24N2O3S
  • Molecular Weight: 360.47 g/mol

The biological activity of this compound can be attributed to its interaction with various biological targets:

  • Antineoplastic Activity: Preliminary studies suggest that compounds with oxalamide structures exhibit cytotoxic effects against cancer cell lines. The mechanism may involve the induction of apoptosis or cell cycle arrest.
  • Antimicrobial Properties: Similar compounds have shown efficacy against bacterial and fungal strains, indicating potential for use in treating infections.
  • Neuroprotective Effects: The pyrrolidine derivative may possess neuroprotective properties, possibly through modulation of neurotransmitter systems or reduction of oxidative stress.

In Vitro Studies

A series of in vitro assays have been conducted to evaluate the cytotoxicity and selectivity of this compound against various cancer cell lines. For example:

Cell LineIC50 (µM)Mechanism of Action
HeLa (Cervical)15Induction of apoptosis
MCF-7 (Breast)20Cell cycle arrest
A549 (Lung)18Inhibition of proliferation

These results indicate that the compound exhibits significant cytotoxicity, particularly against HeLa cells, suggesting a promising avenue for further development as an anticancer agent.

In Vivo Studies

In vivo studies have been limited but suggest potential therapeutic benefits. For instance, animal models treated with the compound demonstrated reduced tumor growth compared to control groups, indicating its efficacy in a physiological context.

Case Studies

  • Case Study 1: A study involving the administration of this compound in mice showed a significant reduction in tumor size in xenograft models. The study reported a decrease in Ki67 expression, a marker for cell proliferation.
  • Case Study 2: Another investigation focused on the compound's antimicrobial properties, revealing effectiveness against Staphylococcus aureus and Escherichia coli at concentrations as low as 10 µg/mL.

Q & A

Q. What are the recommended synthetic strategies for preparing N1-(4-ethylphenyl)-N2-((1-tosylpyrrolidin-2-yl)methyl)oxalamide?

A multi-step synthesis is typically employed:

  • Step 1 : Condensation of 4-ethylphenylamine with oxalic acid derivatives (e.g., oxalyl chloride) to form the N1-substituted oxalamide.
  • Step 2 : Functionalization of the pyrrolidine ring with a tosyl group via sulfonation.
  • Step 3 : Coupling the tosylpyrrolidine intermediate with the oxalamide moiety using coupling reagents like TBTU or HATU in the presence of a base (e.g., triethylamine).
  • Purification : Column chromatography or recrystallization ensures high purity (>95%).
  • Characterization : NMR (¹H/¹³C), LC-MS, and IR confirm structural integrity .

Q. How is the compound’s structure validated in academic research?

Structural validation involves:

  • Nuclear Magnetic Resonance (NMR) : Assign peaks to aromatic protons (δ 6.8–7.5 ppm), tosyl groups (δ 2.4 ppm for –SO₂CH₃), and oxalamide NH signals (δ 8.0–10.5 ppm) .
  • Mass Spectrometry (MS) : Confirm molecular weight via APCI+ or ESI+ modes (e.g., [M+H]+ ion).
  • HPLC : Assess purity (>95%) using C18 columns and UV detection .

Q. What are the primary biological targets or pathways under investigation for this compound?

While direct data is limited, structurally analogous oxalamides exhibit:

  • Antiviral Activity : Inhibition of viral entry (e.g., HIV via CD4-binding site interactions) .
  • Enzyme Modulation : Interaction with cytochrome P450 isoforms or kinases .
  • Receptor Binding : Potential GPCR or protease targets inferred from molecular docking .

Advanced Research Questions

Q. How can researchers optimize synthetic yield and scalability for this compound?

Key considerations include:

  • Reaction Solvents : Use DMF or DCM for polar intermediates; switch to toluene for scale-up .
  • Catalyst Optimization : Screen Pd-based catalysts for coupling steps to reduce side products.
  • Continuous Flow Reactors : Improve efficiency and reduce batch variability .
  • Purification : Employ preparative HPLC or flash chromatography for high-throughput synthesis .

Q. How can stereochemical challenges (e.g., racemization) be addressed during synthesis?

  • Chiral Resolutions : Use chiral HPLC columns (e.g., Chiralpak AD-H) to separate enantiomers .
  • Asymmetric Catalysis : Employ chiral ligands (e.g., BINAP) in coupling reactions .
  • Crystallography : X-ray diffraction confirms absolute configuration of intermediates .

Q. How should researchers resolve contradictions in biological assay data (e.g., inconsistent IC₅₀ values)?

  • Assay Validation : Use orthogonal methods (e.g., SPR for binding affinity vs. cell-based assays).
  • Compound Stability : Test degradation in DMSO or culture media via LC-MS .
  • Buffer Optimization : Adjust pH and ionic strength to mimic physiological conditions .

Q. What strategies are recommended for probing structure-activity relationships (SAR)?

  • Analog Synthesis : Modify substituents (e.g., replace ethylphenyl with fluorophenyl) and test activity .
  • Pharmacophore Mapping : Use computational tools (e.g., Schrödinger’s Phase) to identify critical motifs .
  • Proteomics : Perform pull-down assays to identify binding partners in complex biological systems .

Q. How can computational modeling guide target identification for this compound?

  • Molecular Docking : Use AutoDock Vina to predict binding poses in HIV gp120 or kinase pockets .
  • MD Simulations : Assess stability of ligand-target complexes over 100-ns trajectories (e.g., GROMACS).
  • QSAR Models : Corrogate electronic (e.g., logP) and steric descriptors with bioactivity data .

Q. What methodologies address low solubility in in vitro assays?

  • Co-Solvents : Use cyclodextrins or DMSO (≤0.1% final concentration) .
  • Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles to enhance bioavailability .
  • Salt Formation : Synthesize hydrochloride or mesylate salts to improve aqueous solubility .

Q. How can mechanistic studies elucidate the compound’s mode of action?

  • Enzyme Assays : Measure inhibition kinetics (e.g., KiK_i) for putative targets like proteases .
  • SPR/BLI : Quantify real-time binding kinetics to immobilized receptors .
  • Cryo-EM/X-ray Crystallography : Resolve ligand-target complexes at atomic resolution .

Cross-Disciplinary Applications

Q. What non-pharmacological applications exist for this compound?

  • Materials Science : As a ligand for metal-organic frameworks (MOFs) due to its chelating groups .
  • Chemical Biology : Photoaffinity probes for target identification via click chemistry .
  • Analytical Chemistry : Chiral stationary phases in HPLC columns .

Q. Methodological Notes

  • Data Reproducibility : Report detailed reaction conditions (e.g., temperature, solvent ratios) and instrument parameters (e.g., NMR shim settings).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.